

Independent Verification of Published Data on MRS 2219: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the P2X1 receptor potentiator, **MRS 2219**, with other alternatives, supported by available experimental data. The information is intended to aid researchers in the selection and application of appropriate pharmacological tools for studying P2X1 receptor function.

Executive Summary

MRS 2219 is a selective positive allosteric modulator (PAM) of the P2X1 receptor, an ATP-gated ion channel.[1] It enhances the receptor's response to its endogenous agonist, ATP. While MRS 2219 has been identified as a useful tool for studying P2X1 receptor function, a comprehensive, direct comparison with other P2X1 potentiators in the published literature is limited. This guide summarizes the currently available data for MRS 2219 and provides a comparative context against other known P2X1 receptor modulators.

Data Presentation

The following tables summarize the quantitative data available for **MRS 2219** and a selection of other P2X1 receptor modulators for comparative purposes.

Table 1: Potency and Efficacy of MRS 2219



Compound	Action	Receptor Subtype	Species	Potency (EC50/IC50)	Reference
MRS 2219	Potentiator	rat P2X1	Rat	EC50: 5.9 ± 1.8 μΜ	[2]

Table 2: Comparative Data of Selected P2X1 Receptor Antagonists

Compound	Action	Receptor Subtype	Species	Potency (IC50/K1)	Reference
MRS 2220	Antagonist	recombinant P2X ₁	Rat	IC50: 10.2 ± 2.6 μM	[2]
PPADS	Antagonist	recombinant P2X1	Rat	IC50: 98.5 ± 5.5 nM	[2]
iso-PPADS	Antagonist	recombinant P2X ₁	Rat	IC ₅₀ : 42.5 ± 17.5 nM	[2]
NF449	Antagonist	rat P2X1	Rat	IC₅o: 0.28 nM	_
NF449	Antagonist	human P2X1	Human	K _i : 6.6 nM	
A-317491	Antagonist	P2Xı	-	Micromolar range	

Table 3: Selectivity Profile of MRS 2219



Receptor Subtype	Activity	Concentration	
P2Y1 (turkey erythrocytes)	Inactive (agonist or antagonist)	100 μΜ	
human P2Y2 (recombinant)	Inactive (agonist or antagonist)	100 μΜ	
human P2Y4 (recombinant)	Inactive (agonist or antagonist)	100 μΜ	
rat P2Y ₆ (recombinant)	Inactive (agonist or antagonist)	100 μΜ	
rat A1 adenosine	No measurable affinity	100 μΜ	
rat A ₂ A adenosine	No measurable affinity	100 μΜ	
human A ₃ adenosine	No measurable affinity	100 μΜ	

Experimental Protocols

Detailed experimental protocols for the specific characterization of **MRS 2219** are not extensively published. However, the following are generalized methodologies for key experiments typically used to assess the activity of P2X1 receptor modulators.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for measuring the ion channel activity of P2X1 receptors.

Objective: To measure the potentiation of ATP-evoked currents by **MRS 2219** in cells expressing P2X1 receptors.

Methodology:

- Cell Culture: HEK293 cells stably or transiently expressing the rat or human P2X1 receptor are cultured on glass coverslips.
- Solutions:
 - External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose, pH 7.4, bubbled with 95% O₂–5%CO₂.



 Internal Solution: Containing (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, pH 7.3.

Recording:

- Coverslips are transferred to a recording chamber on an inverted microscope and perfused with external solution.
- \circ Borosilicate glass pipettes (4–8 M Ω) are filled with internal solution and used to form a gigaseal with the cell membrane.
- The membrane is ruptured to achieve the whole-cell configuration.
- Cells are voltage-clamped at a holding potential of -60 mV.

Drug Application:

- ATP is applied at a sub-maximal concentration (e.g., EC20) to elicit a baseline current.
- After washout and recovery, cells are pre-incubated with MRS 2219 for a defined period before co-application with ATP.
- The potentiation of the ATP-evoked current by MRS 2219 is measured.

Calcium Influx Assay

This is a high-throughput method to assess changes in intracellular calcium concentration upon P2X1 receptor activation.

Objective: To measure the enhancement of ATP-induced calcium influx by MRS 2219.

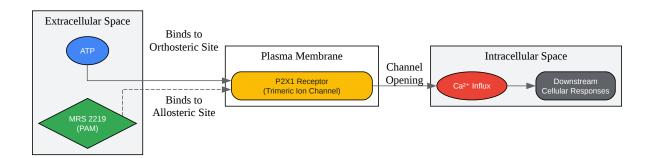
Methodology:

- Cell Culture: Cells expressing the P2X1 receptor (e.g., HEK293) are seeded in a 96-well plate.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.



- Compound Incubation: Cells are pre-incubated with varying concentrations of MRS 2219.
- Agonist Application: A sub-maximal concentration of ATP is added to the wells to stimulate the P2X1 receptor.
- Signal Detection: The change in fluorescence, corresponding to the influx of calcium, is measured using a fluorescence plate reader.
- Data Analysis: The potentiation by MRS 2219 is calculated as the percentage increase in the ATP-induced calcium signal in the presence of the compound compared to ATP alone.

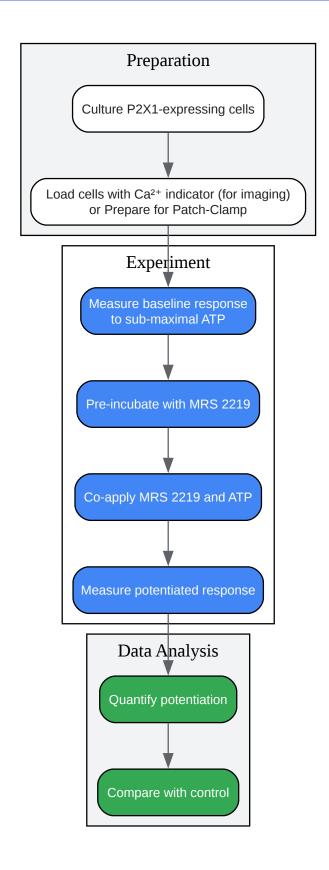
Mandatory Visualization



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Caption: P2X1 receptor signaling pathway with MRS 2219 as a positive allosteric modulator.





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Caption: General experimental workflow for assessing MRS 2219 activity.



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References

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- 2. researchgate.net [researchgate.net]
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